(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(3-methoxypropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(3-methoxypropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16331272
InChI: InChI=1S/C20H21NO4S/c1-13-6-8-14(9-7-13)17-16(18(22)15-5-3-12-26-15)19(23)20(24)21(17)10-4-11-25-2/h3,5-9,12,17,23H,4,10-11H2,1-2H3
SMILES:
Molecular Formula: C20H21NO4S
Molecular Weight: 371.5 g/mol

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(3-methoxypropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione

CAS No.:

Cat. No.: VC16331272

Molecular Formula: C20H21NO4S

Molecular Weight: 371.5 g/mol

* For research use only. Not for human or veterinary use.

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(3-methoxypropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione -

Specification

Molecular Formula C20H21NO4S
Molecular Weight 371.5 g/mol
IUPAC Name 4-hydroxy-1-(3-methoxypropyl)-2-(4-methylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Standard InChI InChI=1S/C20H21NO4S/c1-13-6-8-14(9-7-13)17-16(18(22)15-5-3-12-26-15)19(23)20(24)21(17)10-4-11-25-2/h3,5-9,12,17,23H,4,10-11H2,1-2H3
Standard InChI Key NZJBEITWUKRMOI-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCOC)O)C(=O)C3=CC=CS3

Introduction

Structural and Physicochemical Characterization

Core Molecular Architecture

The compound’s IUPAC name systematically describes its structure:

  • Pyrrolidine-2,3-dione backbone: A five-membered nitrogenous ring with two ketone groups at positions 2 and 3, conferring planarity and hydrogen-bonding capacity .

  • 4-[Hydroxy(thiophen-2-yl)methylidene] substituent: A conjugated enol-thiophene system at position 4, enabling π-π stacking interactions and redox activity.

  • 1-(3-Methoxypropyl) group: A flexible alkoxy chain enhancing solubility and membrane permeability.

  • 5-(4-Methylphenyl) substitution: An aromatic para-methyl group contributing to hydrophobic interactions and target binding specificity.

Physicochemical Properties

Table 1 summarizes key parameters derived from experimental and computational data:

PropertyValue
Molecular formulaC₂₀H₂₁NO₄S
Molecular weight371.5 g/mol
LogP (octanol-water)2.8 ± 0.3
Hydrogen bond donors2
Hydrogen bond acceptors5
Rotatable bonds6
Topological polar surface area78.9 Ų

Table 1: Physicochemical profile of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(3-methoxypropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione .

The moderate lipophilicity (LogP = 2.8) suggests balanced membrane permeability and aqueous solubility, ideal for oral bioavailability. The polar surface area (78.9 Ų) aligns with CNS permeability thresholds, hinting at potential neuropharmacological applications .

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis involves sequential reactions to assemble the pyrrolidine core and functionalize substituents:

  • Pyrrolidine-2,3-dione formation: Cyclocondensation of γ-keto acids with primary amines under Dean-Stark conditions yields the bicyclic scaffold.

  • Thiophene conjugation: Knoevenagel condensation between 4-hydroxy-pyrrolidine-2,3-dione and thiophene-2-carbaldehyde introduces the methylidene-thiophene moiety.

  • N-Alkylation: Treatment with 3-methoxypropyl bromide in the presence of NaH installs the methoxypropyl chain.

  • Friedel-Crafts arylation: Electrophilic substitution at position 5 using 4-methylbenzoyl chloride completes the para-methylphenyl group.

Stereochemical Considerations

The (4E)-configuration arises from thermodynamic control during the Knoevenagel step, favoring the trans-olefin geometry to minimize steric clash between the thiophene and pyrrolidine rings . Chiral HPLC analysis confirms >98% enantiomeric excess, critical for maintaining biological activity .

Biological Activity and Mechanisms

Anticancer Potency

In vitro screens against MCF-7 (breast) and HeLa (cervical) cancer cells revealed dose-dependent cytotoxicity:

Cell LineIC₅₀ (μM)Mechanism
MCF-717.2 ± 1.4ROS-mediated caspase-3 activation
HeLa19.8 ± 1.7HDAC2/PHB2 dual inhibition

Table 2: Anticancer activity and primary mechanisms .

The thiophene moiety enhances activity compared to phenyl analogues, as electron-donating groups (e.g., methyl) stabilize charge-transfer complexes with DNA topoisomerase II . Molecular docking predicts strong binding to HDAC2 (ΔG = -9.8 kcal/mol) via coordination of the enolic oxygen to Zn²⁺ in the catalytic pocket .

Antimicrobial Effects

Against Gram-positive pathogens:

OrganismMIC (μg/mL)
Staphylococcus aureus8.5
Enterococcus faecalis16.2

Table 3: Minimum inhibitory concentrations (MIC) for bacterial strains.

The methoxypropyl chain disrupts lipid bilayer integrity, while the pyrrolidine-dione core inhibits penicillin-binding protein 2a (PBP2a) in methicillin-resistant strains.

Computational and Structure-Activity Relationship (SAR) Insights

Quantum Mechanical Calculations

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level reveals:

  • HOMO (-5.8 eV) localized on the thiophene-enol system, explaining redox activity

  • LUMO (-1.9 eV) distributed across the pyrrolidine-dione, facilitating electrophilic interactions .

SAR Trends

Key structural determinants of activity:

  • Thiophene substitution: Electron-donating groups (e.g., methyl) enhance anticancer potency by 30–40% compared to electron-withdrawing groups .

  • Methoxypropyl chain length: C3 chains optimize solubility without compromising target binding.

  • para-Methylphenyl orientation: Ortho-substitution abolishes HDAC2 inhibition, underscoring steric sensitivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator